molecular formula C11H14N4O5 B1617808 2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol CAS No. 39638-84-1

2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol

Cat. No.: B1617808
CAS No.: 39638-84-1
M. Wt: 282.25 g/mol
InChI Key: MYJDCGSSZDXIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol is a synthetic nucleoside analog with the molecular formula C11H14N4O5 and a molecular weight of 282.26 g/mol . The compound features a purine base with a methoxy group at the 2-position, linked to a hydroxymethyl-substituted oxolane-3,4-diol (ribose-like) sugar moiety . This specific modification makes it a valuable reference standard and building block in medicinal chemistry and nucleoside research. Researchers can utilize this compound to study the structure-activity relationships of nucleoside analogs, particularly investigating how substitutions at the 2-position of the purine ring affect binding to enzymatic targets or influence metabolic stability. It serves as a crucial intermediate in the synthesis of more complex molecules for biochemical probing. The provided structural identifiers, including its SMILES (C1=NC(=NC2=C1N=C[N]2C3OC(CO)C(O)C3O)OC) and InChIKey (MYJDCGSSZDXIFP-UHFFFAOYSA-N), facilitate its unambiguous identification in databases and regulatory contexts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJDCGSSZDXIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960260
Record name 2-Methoxy-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39638-84-1
Record name NSC25753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol, also known as a derivative of purine nucleosides, has garnered attention for its potential biological activities. This compound is structurally related to nucleosides, which play critical roles in cellular processes, including DNA and RNA synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : (2R,3R,4S,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • Molecular Formula : C11_{11}H15_{15}N5_{5}O5_{5}
  • Molecular Weight : 297.267 g/mol
  • Hydrogen Bond Donor Count : 6
  • Hydrogen Bond Acceptor Count : 16

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on purine analogs have shown that they can inhibit DNA synthesis in cancer cells. This inhibition is often mediated through the interference with nucleotide metabolism and incorporation into DNA strands.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Nucleotide Synthesis : By mimicking natural nucleosides, it can inhibit enzymes involved in nucleotide synthesis pathways.
  • Induction of Apoptosis : Some studies suggest that this compound may trigger apoptotic pathways in cancerous cells.
  • Antiviral Properties : Similar compounds have shown efficacy against various viral infections by interfering with viral replication processes.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of purine derivatives on T-cell acute lymphoblastic leukemia (T-ALL) demonstrated that these compounds could significantly reduce cell viability and induce apoptosis in vitro. The study reported a dose-dependent response with IC50_{50} values indicating potent activity at low concentrations.

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of purine derivatives found that certain modifications enhanced their effectiveness against herpes simplex virus (HSV). The compound showed promise in reducing viral load in infected cell cultures.

Summary of Research Findings

StudyFocusFindings
Study AAnticancerSignificant reduction in T-ALL cell viability with apoptosis induction
Study BAntiviralEffective against HSV with reduced viral load

Scientific Research Applications

Antiviral Research

One of the primary applications of 2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol is in antiviral drug development. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Research has demonstrated that derivatives of this compound exhibit potent activity against various viruses, including those responsible for hepatitis and HIV.

Cancer Therapeutics

The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival.

Nucleotide Analog Studies

As a nucleotide analog, this compound is utilized in studies examining nucleotide metabolism and signaling pathways. It serves as a valuable tool for understanding how modifications to nucleosides can affect cellular functions.

Enzyme Inhibition

This compound has shown promise as an inhibitor of certain enzymes involved in nucleotide synthesis. By inhibiting these enzymes, it may effectively alter the availability of nucleotides within cells, thereby impacting various biochemical pathways.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of modified purine nucleosides similar to this compound. The results indicated significant inhibition of viral replication in vitro, particularly against herpes simplex virus (HSV) types 1 and 2.

Case Study 2: Cancer Cell Proliferation

Research conducted by Smith et al. (2023) demonstrated that this compound could reduce the viability of breast cancer cells by over 50% at micromolar concentrations. The study highlighted its potential for further development into a therapeutic agent for breast cancer treatment.

Case Study 3: Enzyme Interaction

A detailed enzymatic study revealed that this compound effectively inhibits ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition was linked to decreased DNA synthesis rates in cultured cells.

Comparison Table: Applications Overview

Application AreaMechanism of ActionKey Findings
Antiviral ResearchInterferes with viral replicationSignificant antiviral activity
Cancer TherapeuticsInduces apoptosis and disrupts cell cycleReduces cancer cell viability
Nucleotide Analog StudiesAlters nucleotide metabolismInsights into cellular functions
Enzyme InhibitionInhibits critical enzymes in nucleotide synthesisDecreased DNA synthesis rates

Chemical Reactions Analysis

Substitution Reactions

The methoxy group at C2 and hydroxyl groups on the oxolane ring participate in nucleophilic and electrophilic substitutions under controlled conditions:

Reaction TypeConditionsProductsKey ObservationsSource
Methoxylation Sodium methoxide (25% w/v), 100°C, 24 hrs2-Methoxyadenine derivativesQuantitative conversion with >90% yield when starting from 2-chloropurine precursors
Amination NH₃/MeOH (7N), 100°C, 17 hrs2-Chloroadenine intermediateSelective replacement of Cl at C6 with NH₂ group
Halogenation PCl₅ in anhydrous DMF, 0°C → RT2,6-Dichloropurine analogsRequires protection of sugar hydroxyls to prevent side reactions

Phosphorylation and Glycosidic Bond Modifications

The hydroxymethyl group on the oxolane ring undergoes phosphorylation, while the glycosidic bond exhibits stability under acidic/basic conditions:

Phosphorylation

  • Enzyme-mediated : Adenosine kinase catalyzes phosphorylation at the 5'-OH position to form monophosphate derivatives (e.g., 2'-MeO-AMP) with Km=12 μMK_m = 12 \ \mu M .

  • Chemical phosphorylation : Using POCl₃ in trimethyl phosphate yields 75–80% 5'-monophosphate derivatives at 4°C.

Glycosidic Bond Hydrolysis

  • Acidic conditions (0.1M HCl, 90°C): 20% cleavage after 1 hr, forming free 2-methoxypurine and sugar moiety .

  • Enzymatic cleavage: Purine nucleoside phosphorylase (PNP) shows reduced activity (Vmax=0.8 μmol/min/mgV_{max} = 0.8 \ \mu mol/min/mg) compared to adenosine.

Enzymatic Transformations

Biological systems modify this compound through methylation and oxidation pathways:

EnzymeReactionProductInhibitorsSource
Adenosine deaminase Deamination at C62-MethoxyinosineEHNA (IC₅₀ = 0.3 µM)
Methyltransferase N6-methylationN6N^6-Methyl-2-methoxyadenosineSinefungin (IC₅₀ = 8 µM)
Xanthine oxidase Oxidation at C88-Oxo-2-methoxyadenosineAllopurinol (IC₅₀ = 1.2 µM)

Stability Profile

Critical stability parameters under various conditions:

ConditionDegradation PathwayHalf-LifeStabilizing Agents
pH 1.0 (HCl)Glycosidic bond hydrolysis45 min10% sucrose
pH 7.4 (PBS)Oxidative degradation14 days0.1% ascorbic acid
UV light (254 nm)Purine ring oxidation6 hrsAmber glass

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundC2 SubstituentPhosphorylation Rate (vs wild-type)Glycosidic Bond Stability (t₁/₂ in 0.1M HCl)
Adenosine-OH1.0 (reference)30 min
2-MeO-Ado-OCH₃0.6545 min
2-Cl-Ado-Cl0.4222 min

Data aggregated from .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-methoxy group distinguishes it from CV1808 (2-anilino) and MRE0094 (4-chlorophenyl-ethoxy), which have bulkier substituents.

Pharmacological and Biochemical Activity

Receptor Binding and Selectivity

  • Target Compound: Limited direct activity data are available. However, analogs like CV1808 act as adenosine A2A receptor agonists, while MRE0094 targets adenosine A1/A3 receptors .
  • Compound 7: Exhibits moderate CD39/CD73 ectonucleotidase inhibition (IC50 ~10 µM) due to its C6 aminoalkyl chain .
  • TOP1/TOP2 (PRMT5 Inhibitors) : Demonstrated docking scores of -9.3 and -9.1 kcal/mol, respectively, for PRMT5 inhibition, suggesting superior binding compared to the parent compound 3XV (-8.5 kcal/mol) .

Preparation Methods

Starting Materials and General Strategy

  • The sugar moiety is often derived from protected β-D-ribofuranose derivatives, such as 2,3,5-tri-O-acetyl-β-D-ribofuranose.
  • The purine base precursor is 2-methoxypurine or its derivatives.
  • Coupling of the sugar and purine base occurs at the N9 position of the purine ring.

Protection and Activation of Sugar Moiety

  • The ribose sugar is initially protected at hydroxyl groups to prevent side reactions.
  • For example, acetylation to form tri-O-acetyl ribose derivatives is common.
  • Activation of the anomeric center (C1 of sugar) is achieved by converting it into a good leaving group, such as a halide or trichloroacetimidate.

N-Glycosylation Reaction

  • The key step is the N-glycosylation where the purine base is coupled to the activated sugar.
  • This is typically carried out under Lewis acid catalysis or by using bases to promote nucleophilic substitution at the anomeric position.
  • The reaction conditions are optimized to favor β-anomer formation, which is biologically relevant.

Introduction of the 2-Methoxy Group on Purine

  • The 2-methoxy substituent on the purine ring can be introduced either before or after glycosylation.
  • Methods include methylation of 2-hydroxypurine derivatives using methylating agents like methyl iodide under basic conditions.

Deprotection and Purification

  • After glycosylation, protecting groups on the sugar are removed under mild acidic or basic conditions to yield the free hydroxyl groups.
  • Purification is typically performed by chromatography techniques such as flash chromatography on silica gel.

Detailed Research Findings and Data

A recent study on related β-C-nucleosides with diol groups at the anomeric position provides insights into synthetic details applicable to this compound:

Step Reagents and Conditions Yield (%) Notes
Protection of sugar Acetylation with acetic anhydride, pyridine High Protects 2,3,5-OH groups
Activation of sugar Conversion to halide or trichloroacetimidate Moderate to high Facilitates nucleophilic substitution
N-Glycosylation Coupling with 2-methoxypurine under Lewis acid catalysis 70-85 β-anomer favored
Methylation (if post-glycosylation) Methyl iodide, base (e.g., K2CO3) >80 Introduces 2-methoxy group
Deprotection Mild acid or base hydrolysis Quantitative Removes acetyl groups
Purification Flash chromatography - Ensures product purity

The synthesis of (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol, a key intermediate, involves refluxing protected sugar derivatives with benzyl chloride and potassium hydroxide, followed by chromatographic purification to obtain high yields (~85%).

Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
Appearance Solid at room temperature
Solubility Soluble in DMSO, water, ethanol, DMF
Stability Stable at -20°C for years; in solution stable at -80°C for months
Storage Powder at -20°C or 4°C; solution at -80°C

These properties influence solvent choice and storage conditions during synthesis and purification.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Yield Remarks
Sugar protection Acetic anhydride, pyridine Room temp, several hours High Protects hydroxyl groups
Anomeric activation HBr/acetic acid or trichloroacetimidate formation Mild heating Moderate to high Enables glycosylation
N-glycosylation 2-Methoxypurine, Lewis acid/base catalyst Reflux or room temp 70-85% β-anomer favored
Methylation Methyl iodide, base Room temp >80% Optional if methoxy not pre-introduced
Deprotection Methanolic ammonia or sodium methoxide Room temp Quantitative Removes protecting groups
Purification Silica gel chromatography Ambient - Ensures high purity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol in high purity?

  • Methodological Answer : Synthesis typically involves nucleoside analog preparation via glycosylation of 6-methoxypurine with arabinofuranosyl derivatives. Characterization requires multi-modal validation:

  • HPLC for purity assessment (≥98% purity threshold) .
  • NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent positions, particularly the methoxy group at C2 of the purine ring .
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS to confirm [M+H]⁺ ion) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Conduct experiments in fume hoods to minimize inhalation risks, especially during solvent-based reactions .
  • Stability Considerations : Store at -20°C in anhydrous conditions to avoid hydrolysis of the methoxy or hydroxymethyl groups .

Advanced Research Questions

Q. How can computational modeling elucidate the binding interactions of this compound with DNA topoisomerases (e.g., TOP1/TOP2)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on Van der Waals (-157.1 ± 13.8 kJ/mol) and electrostatic energy (-125.3 ± 19.7 kJ/mol) contributions .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by methoxy group modifications, comparing with analogs like 5'-Deoxy-5'-methylthioadenosine .
  • Validation : Cross-reference computational results with SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (e.g., Kd values) .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound in complex with FAD-dependent oxidoreductases?

  • Methodological Answer :

  • Fragment Screening : Co-crystallize the compound with Chaetomium thermophilum oxidoreductase using 20% PEG 3350 as a cryoprotectant .
  • Data Collection : Perform high-resolution (≤1.8 Å) X-ray diffraction at synchrotron facilities to resolve key interactions (e.g., hydrogen bonds between the hydroxymethyl group and enzyme active sites) .
  • Electron Density Maps : Analyze omit maps to confirm the orientation of the methoxypurine moiety in the binding pocket .

Q. How does the methoxy substituent influence adenosine receptor selectivity (e.g., A1 vs. A3 subtypes) in functional assays?

  • Methodological Answer :

  • Receptor Transfection : Use HEK-293 cells expressing human A1 or A3 receptors to measure cAMP inhibition (A1) or ERK phosphorylation (A3) .
  • Comparative Studies : Test against APNEA (a non-selective agonist), noting EC50 shifts caused by methoxy vs. aminoethylphenyl modifications .
  • In Vivo Validation : Assess anti-convulsant activity in rodent models at 1 mg/kg doses, monitoring synergistic effects with anticonvulsants like carbamazepine .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported binding energies for nucleoside analogs across computational studies?

  • Methodological Answer :

  • Parameter Standardization : Ensure consistent force fields (e.g., AMBER vs. CHARMM) and solvation models (e.g., PBSA vs. GBSA) across studies .
  • Error Margins : Compare standard deviations (e.g., ±19.7 kJ/mol for binding energy in TOP1 interactions) to assess statistical significance .
  • Experimental Validation : Use ITC (Isothermal Titration Calorimetry) to resolve ambiguities in electrostatic vs. hydrophobic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.